(S)-(4-((5-Fluoro-4-(1-isopropyl-2-methyl-1H-imidazol-5-yl)pyrimidin-2-yl)amino)phenyl)(3-(methylamino)pyrrolidin-1-yl)methanone

Catalog No.
S548317
CAS No.
924641-59-8
M.F
C23H28FN7O
M. Wt
437.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-(4-((5-Fluoro-4-(1-isopropyl-2-methyl-1H-imida...

CAS Number

924641-59-8

Product Name

(S)-(4-((5-Fluoro-4-(1-isopropyl-2-methyl-1H-imidazol-5-yl)pyrimidin-2-yl)amino)phenyl)(3-(methylamino)pyrrolidin-1-yl)methanone

IUPAC Name

[4-[[5-fluoro-4-(2-methyl-3-propan-2-ylimidazol-4-yl)pyrimidin-2-yl]amino]phenyl]-[(3S)-3-(methylamino)pyrrolidin-1-yl]methanone

Molecular Formula

C23H28FN7O

Molecular Weight

437.5 g/mol

InChI

InChI=1S/C23H28FN7O/c1-14(2)31-15(3)26-12-20(31)21-19(24)11-27-23(29-21)28-17-7-5-16(6-8-17)22(32)30-10-9-18(13-30)25-4/h5-8,11-12,14,18,25H,9-10,13H2,1-4H3,(H,27,28,29)/t18-/m0/s1

InChI Key

NTSDIJMNXYJJNG-SFHVURJKSA-N

SMILES

CC1=NC=C(N1C(C)C)C2=NC(=NC=C2F)NC3=CC=C(C=C3)C(=O)N4CCC(C4)NC

Solubility

Soluble in DMSO, not in water

Synonyms

AZD5597; AZD 5597; AZD-5597

Canonical SMILES

CC1=NC=C(N1C(C)C)C2=NC(=NC=C2F)NC3=CC=C(C=C3)C(=O)N4CCC(C4)NC

Isomeric SMILES

CC1=NC=C(N1C(C)C)C2=NC(=NC=C2F)NC3=CC=C(C=C3)C(=O)N4CC[C@@H](C4)NC

Description

The exact mass of the compound (S)-(4-((5-Fluoro-4-(1-isopropyl-2-methyl-1H-imidazol-5-yl)pyrimidin-2-yl)amino)phenyl)(3-(methylamino)pyrrolidin-1-yl)methanone is 437.23394 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Currently Available Information:

  • PubChem: A search on PubChem, a public database of chemicals and biological activities maintained by the National Institutes of Health (NIH), provides some basic information on the compound's structure and identifiers but no mention of specific research applications [].
  • Medical Subject Headings (MeSH): A search on MeSH, a controlled vocabulary the National Library of Medicine (NLM) uses for indexing biomedical literature, also yielded no results for this specific compound [].

Search Strategies:

Given the lack of specific information, here are some alternative search strategies that might be fruitful:

  • Patent Literature: Searching patent databases might reveal if this compound has been patented for a particular therapeutic use or as a research tool.
  • Chemical Suppliers: Information on the product pages of chemical suppliers who sell this compound might give hints about its potential applications.
  • Recent Scientific Literature: A more comprehensive search of the scientific literature using scientific databases like ScienceDirect or Scopus might uncover research articles that mention this compound, although negative results are still possible.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

2.3

Exact Mass

437.23394

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

N7855W19GY

Other CAS

924641-59-8

Wikipedia

Azd-5597

Dates

Modify: 2023-08-15
1. Inhibitors of protein kinase CDK9 for the treatment of NUT midline carcinomas. By Choidas, Axel; Klebl, Bert; Habenberger, Peter; Eickhoff, Jan; Thomas, Roman; Heuckmann, Johannes. From PCT Int. Appl. (2013), WO 2013026874 A1 20130228,
2. Susceptibility of tumor cells to selective CDK9 kinase inhibitors for predicting treatment of NUT midline carcinoma. By Choidas, Axel; Klebl, Bert; Habenberger, Peter; Eickhoff, Jan; Thomas, Roman; Heuckmann, Johannes. From PCT Int. Appl. (2013), WO 2013026890 A1 20130228,
3. Susceptibility of tumor cells to selective CDK9 kinase inhibitors for predicting treatment of NUT midline carcinoma. By Choidas, Axel; Klebl, Bert; Habenberger, Peter; Eickhoff, Jan; Thomas, Roman; Heuckmann, Johannes. From Eur. Pat. Appl. (2013), EP 2562265 A1 20130227,
4. Inhibitors of protein kinase CDK9 for the treatment of NUT midline carcinomas. By Choidas, Axel; Klebl, Bert; Habenberger, Peter; Eickhoff, Jan; Thomas, Roman; Heckmann, Johannes. From Eur. Pat. Appl. (2013), EP 2561867 A1 20130227,
5. Development of in silico models for pyrazoles and pyrimidine derivatives as cyclin-dependent kinase 2 inhibitors. By Wang, Fangfang; Ma, Zhi; Li, Yan; Zhu, Shanna; Xiao, Zhengtao; Zhang, Hong; Wang, Yonghua. From Journal of Molecular Graphics & Modelling (2011), 30, 67-81. ,
6. The discovery of AZD5597, a potent imidazole pyrimidine amide CDK inhibitor suitable for intravenous dosing. By Jones, Clifford D.; Andrews, David M.; Barker, Andrew J.; Blades, Kevin; Daunt, Paula; East, Simon; Geh, Catherine; Graham, Mark A.; Johnson, Keith M.; Loddick, Sarah A.; et al. From Bioorganic & Medicinal Chemistry Letters (2008), 18(24), 6369-6373. ,
7. Preparation of imidazolyl-pyrimidine compounds as CDK2 inhibitors. By Andrews, David; Finlay, Maurice Raymond; Green, Clive; Jones, Clifford. From PCT Int. Appl. (2007), WO 2007015064 A1 20070208,

Explore Compound Types